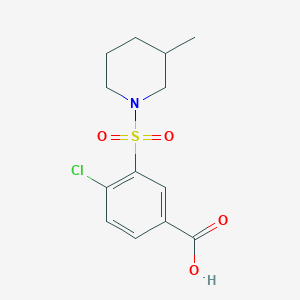

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule related to “4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid” that I found is {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine . This molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s) .

Molecular Structure Analysis

The {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine molecule contains total 45 bond(s); 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary .Applications De Recherche Scientifique

Chemical Modification and Mutagenicity

Studies have explored the mutagenicity of benzidine analogues, including benzidine-based dyes, emphasizing the effect of chemical modifications such as sulfonic acid moiety addition on mutagenicity reduction. This indicates the importance of chemical substitutions in modulating biological activities of compounds, suggesting that modifications on similar compounds, including "4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid," could be explored for desired biological effects (Chung, Chen, & Claxton, 2006).

Nucleophilic Aromatic Substitution

The study of the reaction of piperidine with dinitrobenzenes, resulting in nitro-piperidinobenzenes, highlights the potential for nucleophilic aromatic substitution reactions involving piperidine derivatives. This chemistry could be relevant for synthesizing or modifying compounds like "this compound" for specific scientific applications (Pietra & Vitali, 1972).

Antioxidant Capacity Assays

Research into the ABTS/PP decolorization assay for evaluating antioxidant capacity suggests the importance of understanding how specific compounds, including potentially "this compound," interact in redox reactions and their implications for antioxidant studies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biopolymer Modification

The chemical modification of xylan into biopolymer ethers and esters, as described in studies, shows the potential of chemical modifications for generating new materials with specific properties. Similar strategies could be applied to the modification or utilization of "this compound" in material science or biopolymer research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmaceutical Impurities

The review on the synthesis of omeprazole and its impurities highlights the significance of understanding the synthesis pathways and potential impurities in pharmaceuticals. This knowledge is crucial for the development and quality control of pharmaceuticals, including those that may incorporate "this compound" or its derivatives (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Propriétés

IUPAC Name |

4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFTYOUFGPBUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)

![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)

![4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2439688.png)